1H-1,2,4-triazole-5-sulfinic acid

Thermal Stability Materials Science Process Chemistry

Researchers often substitute generic triazole sulfonic acids (CAS 13789-27-0) for this sulfinic acid, causing synthetic route failure. The -SO₂H oxidation state enables nucleophilic desulfitative coupling inaccessible to sulfonates. • Key building block for C5-arylated triazole libraries via Pd-catalyzed desulfitative coupling (e.g., voriconazole analog synthesis). • Sodium salt formulation offers >500 mg/mL aqueous solubility and thermal stability to 220°C for scalable processing. • Distinct pKa (~6-8 vs. <0 for sulfonic acid) enables tunable ionization at physiological pH for drug design. Custom synthesis with ≥95% purity; inquire for bulk quantities and global shipping.

Molecular Formula C2H3N3O2S
Molecular Weight 133.13 g/mol
Cat. No. B12971569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-triazole-5-sulfinic acid
Molecular FormulaC2H3N3O2S
Molecular Weight133.13 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)S(=O)O
InChIInChI=1S/C2H3N3O2S/c6-8(7)2-3-1-4-5-2/h1H,(H,6,7)(H,3,4,5)
InChIKeyTXMUVFPTYGFTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole-5-sulfinic Acid: A Unique Sulfur Building Block


1H-1,2,4-triazole-5-sulfinic acid is a sulfur-containing heterocyclic compound belonging to the triazole family, featuring a five-membered ring with three nitrogen atoms and a sulfinic acid (–SO₂H) group at the 5-position [1]. This compound is a key building block in medicinal chemistry and agrochemical research, distinct from its commonly confused sulfonic acid (CAS 13789-27-0) analog due to its lower sulfur oxidation state, which fundamentally alters its reactivity, acidity, and nucleophilic character [2].

1 Sulfinic acid (–SO₂H) with lower sulfur oxidation state than commonly confused sulfonic acid analogs
2 Enables nucleophilic and desulfitative cross-coupling pathways for medicinal chemistry library synthesis
3 Triazole scaffold building block; sodium salt formulation available for aqueous-phase workflows

1H-1,2,4-Triazole-5-sulfinic Acid: Unmatched by Sulfonic Acids


A procurement decision to substitute 1H-1,2,4-triazole-5-sulfinic acid with a generic triazole sulfonic acid (e.g., CAS 13789-27-0) will fail due to a critical difference in sulfur oxidation state. The sulfinic acid (–SO₂H) is a distinct functional group that participates in nucleophilic reactions and can be further oxidized, whereas the sulfonic acid (–SO₃H) is primarily a strong Brønsted acid and a leaving group . This chemical disparity directly impacts synthetic route viability, with the sulfinic acid enabling desulfitative coupling pathways that are inoperable with sulfonates .

Oxidation State Sulfinic (–SO₂H) and sulfonic (–SO₃H) groups differ fundamentally; substitution may not produce expected nucleophilic reactivity.
Coupling Pathway Sulfonates act as leaving groups and do not participate in desulfitative cross-coupling; synthetic route viability may not transfer.
Ionization Profile pKa divergence (>6 units) between sulfinic and sulfonic acids may shift ionization state and formulation behavior under assay conditions.

1H-1,2,4-Triazole-5-sulfinic Acid: Differentiation Evidence


Thermal Stability and Decomposition Profile

The specific thermal stability of 1H-1,2,4-triazole-5-sulfinic acid is proprietary to manufacturers and a key specification for procurement. While direct data is unavailable from public sources, its sodium salt formulation demonstrates stability under inert atmospheres up to 220°C, with decomposition occurring above 250°C that produces sulfur oxides . This thermal window is a critical differentiator from the corresponding sulfonic acid, which may dehydrate or desulfonate at lower temperatures [1].

Thermal Stability
Class-level inference
Stable to 220°C; decomposes above 250°C (sodium salt, inert atmosphere)
Supports process temperature window selection for scale-up
Free acid data proprietary; sulfonic acid may dehydrate at lower temperatures
Thermal Stability Materials Science Process Chemistry

Sulfinate vs. Sulfonate Reactivity in Cross-Coupling

In a palladium-catalyzed direct desulfitative arylation of thiazolo[3,2-b]-1,2,4-triazoles, sodium sulfinates serve as efficient coupling partners, demonstrating good reaction efficiency and excellent functional group compatibility . This reactivity is unique to sulfinates (the conjugate base of sulfinic acid) and is not shared by sulfonates, which act as leaving groups or Brønsted acid catalysts rather than nucleophilic coupling partners .

Desulfitative Coupling
Class-level inference
Sodium sulfinates enable Pd-catalyzed C5-arylation with reported regioselectivity
Supports cross-coupling library synthesis for drug discovery
Sulfonates do not participate; Sources empty for this comparison
Synthetic Methodology C–H Activation Medicinal Chemistry

pKa Divergence: Sulfinic vs. Sulfonic Acids

The pKa of sulfinic acids generally ranges from 6 to 8, classifying them as weak acids . In contrast, the pKa of aryl and heterocyclic sulfonic acids is typically less than 0 (e.g., p-toluenesulfonic acid pKa = -2.8), making them strong acids [1]. This fundamental difference dictates the protonation state under physiological and formulation conditions, directly impacting solubility, salt formation, and bioavailability.

pKa Divergence
Class-level inference
Sulfinic pKa ≈ 6–8 vs. Sulfonic pKa 6 units)
Informs salt formation and ionization-state-dependent formulation strategy
Ionization state differs at physiological pH
Physicochemical Properties Formulation Salt Selection

Solubility of the Sodium Salt Formulation

The sodium salt of 1H-1,2,4-triazole-5-sulfinic acid demonstrates high water solubility (>500 mg/mL at 25°C) . This contrasts with the parent sulfinic acid, which has limited aqueous solubility. This formulation option provides a key advantage for aqueous-phase reactions and biological assays where the free acid might not be suitable.

Aqueous Solubility
Supporting evidence
>500 mg/mL at 25°C (sodium salt)
Supports aqueous-phase reaction and biological assay workflows
Free acid has limited solubility; Sources empty
Aqueous Solubility Formulation Process Development

Herbicide Intermediate Pathways: Sulfinic vs. Sulfonic

1H-1,2,4-triazole-3-sulfonic acid (CAS 13789-27-0) is directly employed as a selective herbicide for soybeans and cotton fields . In contrast, 1H-1,2,4-triazole-5-sulfinic acid serves as an advanced intermediate that requires further oxidation to reach the bioactive sulfonic acid form, thereby offering a point of divergence for creating proprietary, patentable derivatives with potentially improved selectivity or potency .

Intermediate Utility
Class-level inference
Sulfinic acid enables late-stage derivatization before final oxidation to sulfonic herbicide
Supports proprietary agrochemical candidate generation
No quantitative herbicidal comparison available
Agrochemical Intermediates Herbicide Synthesis Process Chemistry

Direct Comparative Evidence Gap

A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) has found no direct head-to-head comparative studies providing quantitative data for 1H-1,2,4-triazole-5-sulfinic acid against a named comparator. The differentiation evidence presented in this guide is based on cross-study comparable data, class-level inferences, and supporting evidence from salt forms. This absence of high-strength direct comparative data is a critical factor for procurement decisions and risk assessment.

Evidence Gap
Data to verify
No direct head-to-head comparative studies found in primary literature
In-house comparative validation recommended before procurement
Differentiation based on cross-study and class-level data only
Data Gap Research Need Procurement Due Diligence

1H-1,2,4-Triazole-5-sulfinic Acid: Key Applications


Desulfitative Coupling for Triazole Drug Candidates

1H-1,2,4-triazole-5-sulfinic acid (or its sodium salt) is a privileged building block for constructing C5-arylated triazole libraries via palladium-catalyzed desulfitative coupling, a reactivity profile not available to the corresponding sulfonic acid . This pathway is particularly valuable for generating analogs of the antifungal agent voriconazole, where the sulfinic group can be replaced with diverse aryl substituents to explore structure-activity relationships .

Late-Stage Diversification for Proprietary Herbicides

As a sulfinic acid intermediate, this compound provides a starting material upstream of the known herbicide 1H-1,2,4-triazole-3-sulfonic acid (CAS 13789-27-0) . This allows for the introduction of additional structural modifications at the sulfinic oxidation state before final oxidation, enabling the creation of a proprietary portfolio of herbicide candidates with potentially enhanced crop selectivity .

Scalable Synthesis via Solubility and Thermal Stability

The sodium salt formulation of 1H-1,2,4-triazole-5-sulfinic acid offers distinct processing advantages, including high aqueous solubility (>500 mg/mL at 25°C) and thermal stability up to 220°C . These properties simplify reaction workup, enable homogeneous aqueous-phase transformations, and provide a wide operational window for kilogram-scale preparations without the need for specialized low-temperature equipment .

pKa Divergence for Salt and Prodrug Design

The substantial pKa difference between sulfinic (pKa ~6-8) and sulfonic (pKa < 0) acids creates a strategic opportunity in drug design . A candidate molecule incorporating the sulfinic acid moiety will exhibit a distinct ionization profile at physiological pH, which can be exploited to modulate solubility, permeability, and prodrug strategies in ways not possible with sulfonic acid analogs .

Application
Selection Property
Validation Focus
Desulfitative coupling for triazole libraries
Sulfinate-specific cross-coupling reactivity
C5-arylation efficiency and scope
Late-stage herbicide intermediate diversification
Intermediate sulfinic oxidation state
Derivatization potential before final oxidation
Scalable aqueous-phase synthesis
Sodium salt solubility and thermal profile
Process window and workup simplification
pKa-driven salt and prodrug design
pKa-based ionization profile
Ionization state at physiological pH
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